
(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C20H18BrN3O2. It is an aromatic carboxylic acid and a pyridinemonocarboxylic acid .
Synthesis Analysis
The synthesis of piperidone derivatives, such as “(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone”, often involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . Various catalysts, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt, have been employed in these reactions .Molecular Structure Analysis
The molecular structure of “(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” can be represented by the InChI string:InChI=1S/C21H19BrN2O2/c22-17-8-6-16 (7-9-17)21 (25)24-13-10-18 (11-14-24)26-19-5-1-3-15-4-2-12-23-20 (15)19/h1-9,12,18H,10-11,13-14H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” include a molecular weight of 412.287 and 411.3 g/mol , respectively. It has a computed XLogP3-AA of 4.6, indicating its lipophilicity . It has 3 hydrogen bond acceptors and 3 rotatable bonds . Its topological polar surface area is 42.4 Ų .Scientific Research Applications
- Researchers have investigated this compound’s potential as a treatment for type II diabetes mellitus. Specifically, it was tested against yeast α-glucosidase, an enzyme crucial for managing blood glucose levels. Several derivatives of this compound demonstrated better inhibition than the reference drug acarbose .
- While not explicitly studied for antimicrobial effects, the quinoline moiety in this compound suggests possible activity against bacterial strains. Further investigations could explore its potential as an antimicrobial agent .
Type II Diabetes Mellitus Treatment
Antimicrobial Properties
Thermal Stability and Electronic Properties
Pharmacophore Development
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-16-11-15(12-22-13-16)20(25)24-9-6-17(7-10-24)26-18-5-1-3-14-4-2-8-23-19(14)18/h1-5,8,11-13,17H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIGBRMOTPMCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

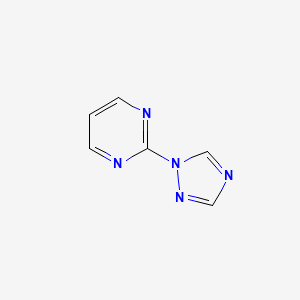
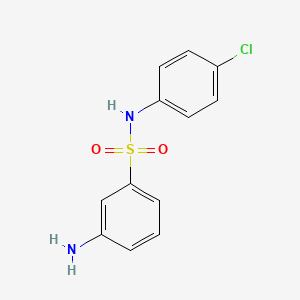
![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)
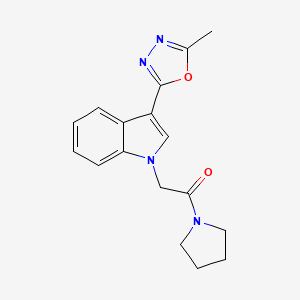
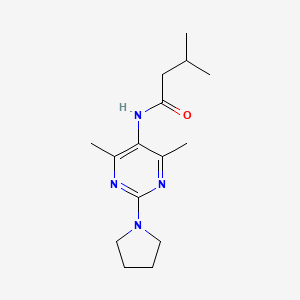

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)
![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

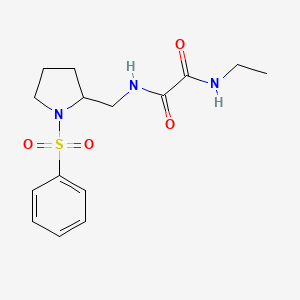
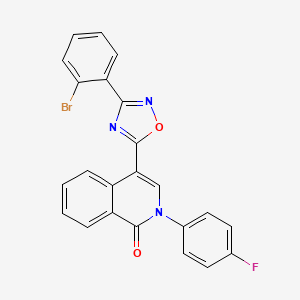

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)
